molecular formula C18H18N4O2 B6714125 N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide

N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B6714125
M. Wt: 322.4 g/mol
InChI Key: DAUUSDCOODOPJI-UHFFFAOYSA-N
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Description

N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, an ethylanilino group, and a carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-13-6-5-7-14(10-13)21-17(23)12-19-18(24)15-11-20-22-9-4-3-8-16(15)22/h3-11H,2,12H2,1H3,(H,19,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUUSDCOODOPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CNC(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves a multi-step process. The initial step often includes the formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the ethylanilino group and the carboxamide moiety. Common reagents used in these reactions include aniline derivatives, acyl chlorides, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide
  • N-[2-(3-chloroanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Uniqueness

N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific ethylanilino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, which influence the compound’s reactivity and interactions with molecular targets.

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